molecular formula C14H11BrFNO B5123071 2-bromo-N-(4-fluorobenzyl)benzamide

2-bromo-N-(4-fluorobenzyl)benzamide

Cat. No.: B5123071
M. Wt: 308.14 g/mol
InChI Key: FRVVQCVZGKKJKH-UHFFFAOYSA-N
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Description

2-bromo-N-(4-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11BrFNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the second position and a 4-fluorobenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorobenzyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride.

    N-alkylation: The brominated benzamide is then subjected to N-alkylation with 4-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes, automated reaction setups, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N-(4-fluorobenzyl)benzamide, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

2-bromo-N-(4-fluorobenzyl)benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Chemical synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorobenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-chlorobenzyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    2-bromo-N-(4-methylbenzyl)benzamide: Similar structure but with a methyl group instead of fluorine.

    2-bromo-N-(4-nitrobenzyl)benzamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2-bromo-N-(4-fluorobenzyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVVQCVZGKKJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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